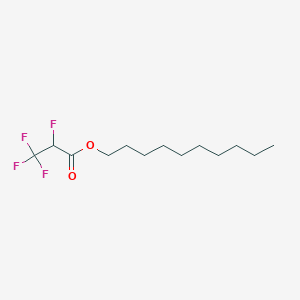
Decyl 2,3,3,3-tetrafluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl 2,3,3,3-tetrafluoropropanoate: is an organic compound with the molecular formula C13H22F4O2 It is a fluorinated ester, characterized by the presence of a decyl group attached to a tetrafluoropropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decyl 2,3,3,3-tetrafluoropropanoate typically involves the esterification of decanol with 2,3,3,3-tetrafluoropropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality. The final product is typically purified using large-scale chromatography or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Decyl 2,3,3,3-tetrafluoropropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding decanol and 2,3,3,3-tetrafluoropropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the tetrafluoropropanoate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Major Products Formed
Hydrolysis: Decanol and 2,3,3,3-tetrafluoropropanoic acid.
Reduction: Decanol and 2,3,3,3-tetrafluoropropanol.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
Decyl 2,3,3,3-tetrafluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Explored for its potential in drug delivery systems due to its ability to modify the lipophilicity of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of decyl 2,3,3,3-tetrafluoropropanoate involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, potentially altering their structure and function. This interaction can lead to changes in the activity of enzymes, receptors, and other proteins, thereby influencing various biological processes .
Comparaison Avec Des Composés Similaires
Decyl 2,3,3,3-tetrafluoropropanoate can be compared with other fluorinated esters, such as:
- Methyl 2,3,3,3-tetrafluoropropanoate
- Ethyl 2,3,3,3-tetrafluoropropanoate
- Propyl 2,3,3,3-tetrafluoropropanoate
These compounds share similar structural features but differ in the length of the alkyl chain attached to the ester group. This compound is unique due to its longer decyl chain, which imparts different physical and chemical properties, such as increased hydrophobicity and altered reactivity .
Propriétés
Numéro CAS |
88239-57-0 |
|---|---|
Formule moléculaire |
C13H22F4O2 |
Poids moléculaire |
286.31 g/mol |
Nom IUPAC |
decyl 2,3,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C13H22F4O2/c1-2-3-4-5-6-7-8-9-10-19-12(18)11(14)13(15,16)17/h11H,2-10H2,1H3 |
Clé InChI |
JCZFNBYUZGAVNZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)C(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [2-(1-benzothiophen-3-yl)-2-oxoethyl]carbamate](/img/structure/B14387693.png)
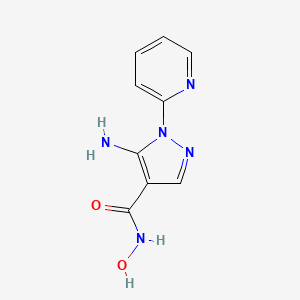
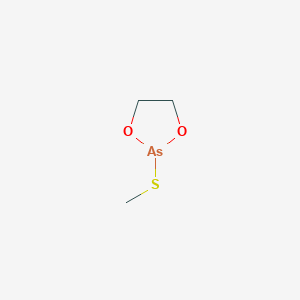
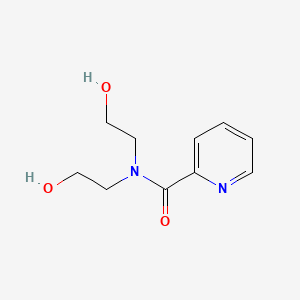
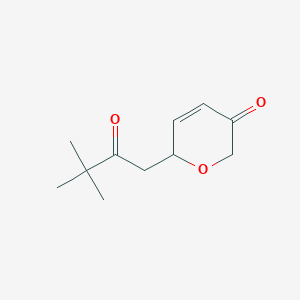
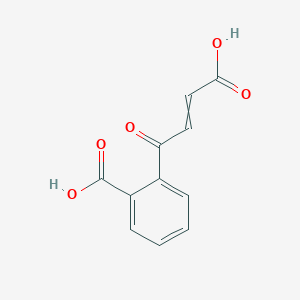
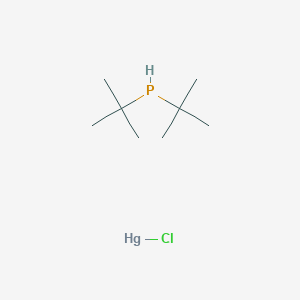
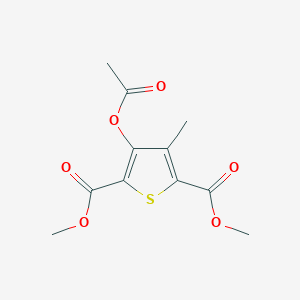
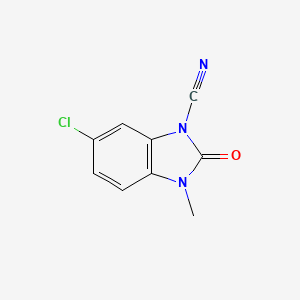
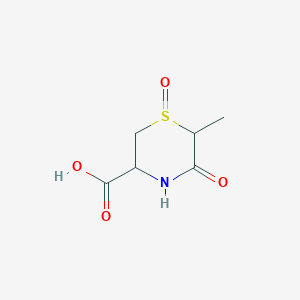
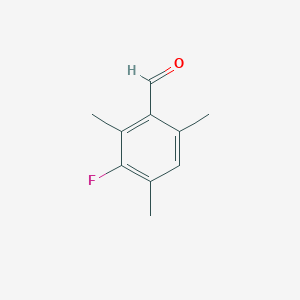
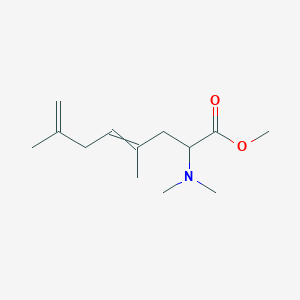
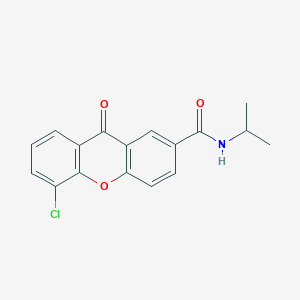
![17-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]androst-5-en-3-yl acetate](/img/structure/B14387776.png)
